molecular formula C8H13Cl B13191616 (3E)-8-Chloroocta-1,3-diene

(3E)-8-Chloroocta-1,3-diene

Cat. No.: B13191616
M. Wt: 144.64 g/mol
InChI Key: ZTTUKBZCSHLIFL-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-8-Chloroocta-1,3-diene is a chemical compound with the molecular formula C8H13Cl and is characterized by a chlorinated 1,3-diene structure with a defined (3E) stereochemistry . This compound belongs to the class of 1,3-dienes, which are fundamental building blocks in modern organic synthesis . The 1,3-diene motif is a key framework found in many natural products and pharmacologically active molecules, making such compounds invaluable for constructing complex target molecules . Researchers utilize stereodefined 1,3-dienes like this compound in a wide range of transformations, including cycloaddition reactions, polymerization studies, conjugate additions, and various metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds . The presence of the chlorine atom and the specific geometry of the diene system offer distinct reactivity for exploring novel synthetic pathways and developing new methodologies in organic chemistry. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) and handle this material in accordance with all applicable local, state, and federal regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13Cl

Molecular Weight

144.64 g/mol

IUPAC Name

(3E)-8-chloroocta-1,3-diene

InChI

InChI=1S/C8H13Cl/c1-2-3-4-5-6-7-8-9/h2-4H,1,5-8H2/b4-3+

InChI Key

ZTTUKBZCSHLIFL-ONEGZZNKSA-N

Isomeric SMILES

C=C/C=C/CCCCCl

Canonical SMILES

C=CC=CCCCCCl

Origin of Product

United States

Synthetic Methodologies for 3e 8 Chloroocta 1,3 Diene and Its Analogues

Stereoselective Approaches to (3E)-Configured 1,3-Dienes

The synthesis of 1,3-dienes with specific stereochemistry, such as the (E,Z)-configuration, presents a considerable challenge in organic synthesis. researchgate.netsemanticscholar.org Achieving high stereoselectivity for the (3E) double bond requires carefully chosen synthetic methods. The primary strategies involve forming the diene system through either carbon-carbon double bond-forming reactions (olefinations) or by constructing the diene's carbon skeleton through carbon-carbon single bond-forming reactions (cross-couplings). mdpi.comnih.gov The selection of the appropriate methodology depends on factors like the desired substitution pattern, functional group tolerance, and the availability of starting materials. nih.gov

Olefination Reactions for 1,3-Diene Synthesis

Olefination reactions provide a direct route to 1,3-dienes by converting carbonyl compounds into the target alkene system. nih.gov Among these, the Wittig reaction and its variants are foundational methods for this transformation. snnu.edu.cn

The Wittig reaction, which utilizes a phosphonium ylide to react with an aldehyde or ketone, is a versatile method for alkene synthesis, including conjugated dienes. organic-chemistry.orgscribd.com To synthesize a 1,3-diene, an α,β-unsaturated aldehyde can be reacted with an appropriate ylide. study.com The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, which have an electron-withdrawing group on the carbanion, generally yield (E)-alkenes, while non-stabilized ylides typically produce (Z)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs phosphonate-stabilized carbanions. wikipedia.org This method offers several advantages, including the formation of water-soluble phosphate byproducts that are easily removed and, most importantly, a strong preference for the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com The high (E)-selectivity arises from the thermodynamic control in the reaction pathway, making it particularly suitable for synthesizing (3E)-configured dienes. organic-chemistry.orgalfa-chemistry.com The reaction is initiated by the deprotonation of the phosphonate, followed by nucleophilic addition to the carbonyl compound and subsequent elimination to form the alkene. wikipedia.org

For the synthesis of (3E)-8-Chloroocta-1,3-diene, a plausible HWE approach would involve the reaction of 6-chlorohexanal with a phosphonate reagent designed to install the vinyl group, under conditions that favor (E)-isomer formation.

ReactionReagentsTypical SelectivityKey Features
Wittig ReactionAldehyde/Ketone + Phosphonium YlideDepends on ylide stability (Stabilized → E; Non-stabilized → Z) organic-chemistry.orgBroad applicability; byproduct (triphenylphosphine oxide) can complicate purification. snnu.edu.cn
Horner-Wadsworth-Emmons (HWE)Aldehyde/Ketone + Phosphonate CarbanionPredominantly (E)-alkenes wikipedia.orgorganic-chemistry.orgnrochemistry.comExcellent (E)-selectivity; water-soluble byproduct simplifies workup. wikipedia.orgalfa-chemistry.com
Still-Gennari Modification (HWE)Aldehyde + Phosphonates with EWGs (e.g., trifluoroethyl) + KHMDS/18-crown-6Predominantly (Z)-alkenes nrochemistry.comAllows for high (Z)-selectivity by accelerating the elimination of oxaphosphetane intermediates. nrochemistry.com

Beyond traditional ylide chemistry, metal-catalyzed olefinations have emerged as powerful tools. For instance, rhodium-catalyzed rearrangements of vinylcyclopropanes can yield 1,3-dienes. beilstein-journals.org This process likely involves the insertion of the rhodium(I) catalyst into the cyclopropane ring, followed by a series of steps including metal hydride elimination to form the diene product. beilstein-journals.org While not a direct olefination of a carbonyl, it represents a strategic transformation to access diene structures.

Cross-Coupling Reactions for Diene Construction

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide highly efficient and stereoselective pathways to 1,3-dienes. mdpi.comnih.gov These methods typically involve the coupling of two pre-functionalized alkenyl partners, where the stereochemistry of the final product is often dictated by the geometry of the starting materials. mdpi.com

Palladium catalysts are widely used for the synthesis of 1,3-dienes. The Heck reaction, which couples an organic halide with an alkene, is a prominent example. organic-chemistry.org The reaction of a vinyl halide with an alkene can produce a 1,3-diene, often with good stereocontrol. researchgate.netorganic-chemistry.org An oxidative Heck reaction variant has been developed that allows for the selective formation of complex dienes from nonactivated terminal olefins and vinyl boronic esters. organic-chemistry.org This method utilizes a Pd(II)/sulfoxide catalytic system that suppresses side reactions, leading to well-defined conjugated dienes. organic-chemistry.org

Other palladium-catalyzed reactions, such as the Suzuki and Stille couplings, are also highly effective. The Suzuki coupling, which joins an organoboron compound (like a vinyl boronic acid) with an organic halide, is known for its mild conditions and tolerance of various functional groups. organic-chemistry.org Stereoselective synthesis of conjugated dienes can be achieved by coupling potassium alkenyltrifluoroborates with alkenyl bromides. organic-chemistry.org Similarly, palladium can catalyze the oxidative cross-coupling of vinyl boronic acids with diazo compounds to efficiently produce 1,3-dienes. organic-chemistry.orgacs.orgnih.gov This reaction proceeds through a palladium carbene intermediate. organic-chemistry.orgacs.org

Reaction NameCoupling PartnersCatalyst System (Example)Key Features
Heck ReactionVinyl Halide + AlkenePd(OAc)₂, PPh₃Forms a new C-C bond between a vinylic carbon and an sp² carbon. organic-chemistry.orgnih.gov
Suzuki CouplingVinyl Boronic Acid/Ester + Vinyl Halide/TriflatePd(PPh₃)₄, BaseStereospecific; tolerates a wide range of functional groups. organic-chemistry.org
Stille CouplingVinyl Stannane + Vinyl Halide/TriflatePd(PPh₃)₄Mild conditions; stereochemistry of starting materials is retained.
Oxidative CouplingVinyl Boronic Acid + Diazo CompoundPd(PPh₃)₄, Oxidant (BQ)Efficient for synthesizing 1,3-dienes with ring structures. organic-chemistry.orgacs.orgnih.gov

Nickel catalysts offer a complementary and sometimes superior alternative to palladium for the synthesis of 1,3-dienes. nih.gov Nickel-catalyzed reactions can facilitate cross-electrophile couplings, for example, between two different vinyl halides, to construct the diene backbone. rsc.org These reactions often employ a reducing agent, such as manganese metal. acs.org

Nickel catalysis has been successfully applied in the reductive coupling of 1,3-dienes with other electrophiles, such as aldehydes and aryl bromides, in three-component reactions to generate more complex structures. acs.org Furthermore, nickel catalysts can promote divergent Mizoroki–Heck reactions of 1,3-dienes, where the reaction outcome (linear vs. branched products) can be controlled by the choice of ligands and additives. nih.gov Nickel is also effective in catalyzing various cycloaddition reactions involving 1,3-dienes. acs.orgnih.gov The development of chiral spiro phosphine ligands has enabled nickel-catalyzed enantioselective additions to imines, showcasing the versatility of nickel in C-C bond formation. acs.org

Reaction TypeReactantsCatalyst System (Example)Key Features
Cross-Electrophile CouplingVinyl Halide 1 + Vinyl Halide 2Ni(dppe)Cl₂, Reducing Agent (Mn)Allows for the construction of 1,3-dienes from two different vinyl halides. rsc.org
Three-Component Coupling1,3-Diene + Aldehyde + Aryl BromideNi Catalyst, Reducing Agent (Mn)Forms two new C-C bonds to create 1,4-disubstituted homoallylic alcohols. acs.org
Divergent Heck Reaction1,3-Diene + Aryl HalideNi(dppe)Cl₂ or Ni(IPr)Cl₂Selectivity for linear or branched products can be controlled by ligands. nih.gov
Sila-Cycloaddition1,3-Diene + DichlorosilaneNiBr₂, Ligand, Reducing Agent (Mn)Forms silacyclopent-3-enes via a [4+1] cycloaddition. acs.org
Iron-Catalyzed Decarboxylative Alkylation of 1,3-Dienes

Iron-catalyzed reactions provide an efficient pathway for the formation of C-C bonds. One such application is in the functionalization of 1,3-dienes. For instance, iron catalysis facilitates the three-component 1,2-azidoalkylation of conjugated dienes. rsc.org This process employs TMSN3 as a partner to couple with hydrocarbons that possess a range of C–H bonds. rsc.org The reaction proceeds through the direct functionalization of strong C(sp3)–H bonds, a transformation enabled by a combination of hydrogen atom transfer (HAT) and iron catalysis. rsc.org

This methodology is notable for its high regioselectivity and can operate with catalyst loadings as low as 0.2 mol%. rsc.org The resulting β-unsaturated azido products are versatile intermediates for further synthesis. rsc.org Mechanistic investigations indicate a radical pathway. rsc.org Depending on the electronic characteristics of the diene, the key allylic radical intermediate can proceed through either a group transfer or a single electron oxidation process. rsc.org While not a direct synthesis of this compound, this method showcases the utility of iron catalysis in activating and functionalizing 1,3-diene systems, which could be adapted for alkylation.

Iron complexes are also effective precatalysts for other transformations of 1,3-dienes, such as [4+4]-cycloaddition reactions. nih.gov These reactions demonstrate high regioselectivity and catalyst-controlled diastereoselectivity, highlighting the ability of iron catalysts to precisely organize diene substrates during C-C bond formation. nih.gov

Strategies for Incorporating Halogen Substituents in Diene Systems

Introducing halogen atoms, such as chlorine, into a diene system requires specific synthetic methods. These can involve direct halogenation of unsaturated precursors or more complex stereocontrolled approaches.

Halogenation of Precursor Alkenes or Alkynes

The direct addition of halogens like chlorine (Cl₂) or bromine (Br₂) across the double bonds of alkenes is a fundamental reaction that produces vicinal dihalides. chemistrysteps.com This reaction typically proceeds through a cyclic halonium ion intermediate, which explains the common observation of anti-addition stereochemistry. chemistrysteps.comfiveable.me For example, the addition of bromine to cyclohexene (B86901) yields trans-1,2-dibromocyclohexane exclusively. chemistrysteps.com

Alkynes can also undergo halogenation. The reaction with one equivalent of Cl₂ or Br₂ typically yields trans-dihaloalkenes. masterorganicchemistry.com This reaction is also believed to proceed through a bridged halonium ion intermediate. masterorganicchemistry.com The addition of a second equivalent of the halogen results in the formation of a tetrahaloalkane. masterorganicchemistry.com While these methods are effective for introducing halogens, controlling the regiochemistry and achieving a specific chlorinated diene structure like this compound from a more complex precursor would require careful substrate design and reaction control.

Stereocontrolled Synthesis of Chloro-Substituted Dienes

Achieving stereocontrol in the synthesis of substituted dienes is crucial, as the stereochemistry of the diene impacts its physical, biological, and chemical properties. nih.gov Transition-metal-catalyzed cross-coupling reactions are a primary method for the stereoselective construction of 1,3-dienes, often by coupling alkenyl partners with predefined stereochemistry. nih.gov

Reaction Mechanisms and Reactivity Profiles of 3e 8 Chloroocta 1,3 Diene

Electronic Characteristics of the Conjugated Diene System

The defining feature of (3E)-8-Chloroocta-1,3-diene is its conjugated diene system, which consists of two carbon-carbon double bonds separated by a single bond. This arrangement allows for the delocalization of π electrons across the four carbon atoms of the diene system. libretexts.orgjove.comjove.com This delocalization has several important consequences for the molecule's structure and reactivity:

Increased Stability: Conjugated dienes are more stable than their non-conjugated counterparts due to the delocalization of electron density over a larger area. libretexts.org This increased stability can be quantified by comparing the heats of hydrogenation.

Bond Lengths: The single bond between the two double bonds in a conjugated system is shorter and stronger than a typical alkane C-C single bond. libretexts.orgjove.com This is because the delocalization of π electrons gives this bond a partial double bond character. jove.comjove.com

Molecular Orbitals: The four p-orbitals of the conjugated system combine to form four π molecular orbitals of differing energy levels. The distribution of electrons within these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO), is crucial in determining the molecule's reactivity, especially in reactions like cycloadditions. libretexts.org

The presence of an alkyl chain and a terminal chlorine atom can influence the electronic properties of the diene system through inductive effects, although the delocalization within the diene is the dominant electronic feature.

Role of the Terminal Chlorine Atom in Reactivity

The terminal chlorine atom at the C8 position introduces a polar carbon-chlorine (C-Cl) bond to the molecule. Chlorine is more electronegative than carbon, leading to a partial positive charge on the carbon atom and a partial negative charge on the chlorine atom. rroij.com This polarization makes the C-Cl bond susceptible to nucleophilic attack.

However, the chlorine atom in this compound is on a primary, sp³-hybridized carbon atom, which is separated from the conjugated system by a saturated alkyl chain. This separation means that the electronic effects of the chlorine atom on the diene system are primarily inductive and relatively weak. The reactivity of the C-Cl bond is characteristic of a primary alkyl halide. savemyexams.com

Electrophilic Additions to this compound

Conjugated dienes readily undergo electrophilic addition reactions. libretexts.org The reaction of this compound with an electrophile, such as a hydrogen halide (HX), proceeds via the formation of a resonance-stabilized allylic carbocation intermediate. libretexts.orglibretexts.orgmasterorganicchemistry.com This leads to the formation of two possible products: a 1,2-addition product and a 1,4-addition product. libretexts.orglibretexts.org

Regioselectivity and Stereoselectivity in Addition Reactions

Regioselectivity: The initial protonation of the diene will occur at the terminal carbon (C1) to form the most stable carbocation, which is a resonance-stabilized secondary allylic carbocation. libretexts.orgmasterorganicchemistry.com The subsequent attack of the nucleophile (X⁻) can then occur at either C2 or C4 of the allylic carbocation, leading to the 1,2- and 1,4-addition products, respectively. libretexts.org The ratio of these products is often dependent on the reaction conditions. quimicaorganica.orgyoutube.com

Kinetic Control: At lower temperatures, the reaction is under kinetic control, and the major product is the one that is formed faster. This is typically the 1,2-addition product, as the nucleophile attacks the carbon atom with the higher positive charge density in the resonance hybrid of the carbocation. youtube.comyoutube.com

Thermodynamic Control: At higher temperatures, the reaction is under thermodynamic control, and the major product is the more stable one. The stability of the final alkene product determines the major isomer, which is often the 1,4-addition product due to a more substituted double bond. youtube.comyoutube.com

Stereoselectivity: The addition of electrophiles to the diene can lead to the formation of new stereocenters. Since the reaction proceeds through a planar carbocation intermediate, the nucleophile can attack from either face, potentially leading to a racemic mixture of enantiomers if a new chiral center is formed. chemistrysteps.com

Table 1: Predicted Products of Electrophilic Addition of HBr to this compound

Product Type Product Name Reaction Conditions Favoring Formation
1,2-Addition (4E)-2-Bromo-8-chlorooct-4-ene Low Temperature (Kinetic Control)
1,4-Addition (2E)-4-Bromo-8-chlorooct-2-ene High Temperature (Thermodynamic Control)

Halogenation Reactions and Their Mechanisms

The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), to a conjugated diene also proceeds via an electrophilic addition mechanism. libretexts.org The reaction involves the formation of a cyclic halonium ion intermediate. libretexts.org The subsequent attack of the halide ion opens the ring to give vicinal dihalides. Similar to hydrohalogenation, both 1,2- and 1,4-addition products can be formed. The stereochemistry of the addition is typically anti, meaning the two halogen atoms add to opposite faces of the double bond. libretexts.org

Nucleophilic Substitutions and Additions Involving the Chlorine Moiety

The terminal chlorine atom in this compound is part of a primary alkyl chloride. As such, it can undergo nucleophilic substitution reactions. ucalgary.calibretexts.org

SN2' Reactions in Allylic/Vinylic Halides Context

While the chlorine atom in this compound is not directly attached to the conjugated system (it is not an allylic or vinylic halide), it is important to understand the reactivity of such systems for context.

Allylic Halides: Allylic halides are compounds where the halogen is attached to a carbon atom adjacent to a carbon-carbon double bond. They are particularly reactive towards nucleophilic substitution via both SN1 and SN2 mechanisms. ucalgary.calibretexts.org The SN2 reaction of allylic halides is faster than that of corresponding alkyl halides because the transition state is stabilized by the overlap of the p-orbitals of the π system. libretexts.org They can also undergo SN2' reactions, where the nucleophile attacks the γ-carbon of the double bond, leading to a rearranged product.

Vinylic Halides: Vinylic halides, where the halogen is directly attached to a double-bonded carbon, are generally unreactive towards both SN1 and SN2 reactions. libretexts.orglibretexts.orgglasp.co The C-X bond in vinylic halides is stronger due to the sp² hybridization of the carbon atom and partial double bond character from resonance. doubtnut.com Backside attack required for an SN2 reaction is sterically hindered by the double bond and electron-rich π system. libretexts.orgglasp.co

The chlorine atom in this compound is a primary alkyl halide, and its reactivity in nucleophilic substitution will be primarily governed by the SN2 mechanism, assuming a strong nucleophile and appropriate solvent conditions. The conjugated diene is sufficiently far from the reaction center that it would not be expected to participate in an SN2' type of reaction.

Table 2: Comparison of Reactivity in Nucleophilic Substitution

Compound Type Example Relative Reactivity in SN2 Reactions
Primary Alkyl Halide 1-Chlorobutane Moderate
Allylic Halide 1-Chloro-2-butene High
Vinylic Halide 1-Chloro-1-butene Very Low
This compound N/A Expected to be similar to a primary alkyl halide

Organometallic Reagent Interactions (e.g., Gilman reagents, alkenyllithium)

Organometallic reagents are potent nucleophiles that can engage in a variety of reactions. In the case of this compound, the primary site of interaction for strong organometallic nucleophiles is expected to be the electrophilic chlorine-bearing carbon at the C8 position.

Gilman Reagents:

Gilman reagents (lithium diorganocuprates, R₂CuLi) are known for their utility in forming carbon-carbon bonds by reacting with alkyl halides in a process known as the Corey-House synthesis. chemistrytalk.orgwikipedia.org These reagents are considered soft nucleophiles and are highly effective in Sₙ2 displacement reactions with primary and secondary alkyl halides. libretexts.orgorganicchemistrytutor.com

Given the primary nature of the alkyl chloride in this compound, a clean substitution reaction with a Gilman reagent is anticipated. For instance, the reaction with lithium dimethylcuprate would be expected to yield (3E)-nona-1,3-diene. The general mechanism involves the formation of a copper(III) intermediate followed by reductive elimination. libretexts.org

Table 1: Predicted Reaction of this compound with a Gilman Reagent

ReactantReagentExpected ProductReaction Type
This compoundLithium dimethylcuprate ((CH₃)₂CuLi)(3E)-Nona-1,3-dieneSₙ2 Displacement (Corey-House)

Alkenyllithium Reagents:

Alkenyllithium reagents are strong nucleophiles and bases. Their interaction with this compound could potentially lead to two competing pathways: nucleophilic substitution at the C8 position or elimination of HCl. However, direct Sₙ2 reactions of organolithium reagents with alkyl halides can sometimes be complicated by side reactions like metal-halogen exchange. wikipedia.org More efficient cross-coupling is often achieved using a palladium catalyst. rsc.orgresearchgate.net In a palladium-catalyzed cross-coupling reaction, an alkenyllithium reagent can effectively displace the chloride to form a new carbon-carbon bond, preserving the stereochemistry of the alkene. rsc.org

Pericyclic Reactions of this compound

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The conjugated diene system of this compound makes it a suitable candidate for participating in such transformations, most notably Diels-Alder cycloadditions and electrocyclic reactions.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. wikipedia.org The reactivity of the diene is influenced by its electronic properties and its ability to adopt an s-cis conformation. masterorganicchemistry.com

A hallmark of the Diels-Alder reaction is its stereospecificity. The stereochemistry of the diene and the dienophile is retained in the product. masterorganicchemistry.com For this compound, the (E)-configuration of the double bond at the C3 position will be preserved in the resulting cyclohexene ring. For example, in a reaction with a dienophile like maleic anhydride, the substituent at C3 of the diene will maintain its stereochemical relationship relative to the newly formed ring.

The rate of a Diels-Alder reaction is sensitive to the electronic nature of both the diene and the dienophile. jove.com Normal-demand Diels-Alder reactions are accelerated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. libretexts.orglibretexts.org Conversely, inverse-electron-demand Diels-Alder reactions are favored by electron-withdrawing groups on the diene and electron-donating groups on the dienophile. nih.govacs.org

The chloroalkyl substituent on this compound is weakly electron-withdrawing due to the inductive effect of the chlorine atom. This slight deactivation of the diene suggests that it will react most efficiently with electron-rich dienophiles in an inverse-electron-demand Diels-Alder scenario. However, it can still participate in normal-demand Diels-Alder reactions with strongly activated, electron-poor dienophiles. mdpi.com

Table 2: Predicted Diels-Alder Reactivity of this compound

Dienophile TypeElectronic DemandExpected Reactivity
Electron-rich (e.g., ethyl vinyl ether)InverseFavored
Electron-poor (e.g., maleic anhydride)NormalPossible with activation

Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation of a sigma bond between the termini of a conjugated pi system, leading to a cyclic product. The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules and is dependent on whether the reaction is induced by heat or light. aklectures.com

For an octatriene system, which is analogous to the reactive portion of a larger molecule containing this substructure, an 8π-electron electrocyclic reaction can occur. According to the Woodward-Hoffmann rules, a thermal 8π electrocyclic reaction proceeds in a conrotatory fashion, while a photochemical reaction proceeds in a disrotatory manner. libretexts.org The stereochemistry of the starting material dictates the stereochemistry of the product. ucsb.edulibretexts.orgmasterorganicchemistry.com For this compound, if it were part of a larger conjugated system allowing for an 8π electrocyclization, the (E) stereochemistry would influence the relative stereochemistry of the substituents on the newly formed ring.

Diels-Alder Cycloaddition Reactions

Radical Reactions Involving this compound

The presence of a chloroalkyl group in this compound opens up the possibility of radical-mediated reactions. Alkyl halides can serve as precursors to alkyl radicals through various initiation methods. iu.edu

One plausible pathway is a radical cyclization reaction. mdpi.com Initiation, for instance by a radical initiator or photoredox catalysis, could lead to the formation of a radical at the C8 position. This radical could then undergo an intramolecular addition to one of the double bonds of the diene system. The regioselectivity of this cyclization (i.e., which double bond is attacked and at which carbon) would depend on the stability of the resulting cyclic radical and the transition state leading to it. For example, a 5-exo-trig cyclization onto the C3-C4 double bond would lead to a five-membered ring, while a 6-exo-trig cyclization onto the C1-C2 double bond would result in a six-membered ring. Such radical cyclizations of unsaturated alkyl halides are a powerful tool for the synthesis of cyclic compounds. brandeis.edursc.org

Advanced Structural Characterization and Spectroscopic Analysis for 3e 8 Chloroocta 1,3 Diene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing unparalleled insight into the carbon skeleton and the spatial arrangement of atoms.

The ¹H and ¹³C NMR spectra offer a fundamental map of the molecule's connectivity. In a study detailing the synthesis of ((1E)-8-Chloroocta-1,3-dien-1-yl)benzene, a related compound, the ¹H NMR spectrum in CDCl₃ revealed distinct signals for the protons along the octadiene chain. sioc-journal.cn For (3E)-8-Chloroocta-1,3-diene itself, the proton signals would be expected in specific regions. The olefinic protons of the diene system typically resonate in the downfield region, approximately between 5.4 and 7.1 ppm. sioc-journal.cn The protons on the carbon adjacent to the chlorine atom (C8) would appear as a triplet around 3.5 ppm due to coupling with the adjacent methylene (B1212753) group. The remaining methylene protons along the aliphatic chain would produce signals in the upfield region, between approximately 1.5 and 2.3 ppm. sioc-journal.cn

The ¹³C NMR spectrum provides direct information about the carbon framework. bhu.ac.in For this compound, the carbon atoms of the double bonds (C1, C2, C3, C4) would exhibit signals in the range of 124-135 ppm. sioc-journal.cn The carbon bearing the chlorine atom (C8) would be found around 45 ppm, while the other sp³ hybridized carbons of the octyl chain would resonate at approximately 26-32 ppm. sioc-journal.cn

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H1~5.0-5.2 (d)C1: ~115
H2~6.0-6.4 (m)C2: ~137
H3~5.7-6.1 (m)C3: ~130
H4~5.4-5.8 (m)C4: ~129
H5~2.1-2.3 (m)C5: ~32
H6~1.5-1.7 (m)C6: ~26
H7~1.7-1.9 (m)C7: ~32
H8~3.5 (t)C8: ~45

Note: These are predicted values and may vary based on solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and to confirm the (3E) stereochemistry, a suite of 2D NMR experiments is indispensable. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent protons, for instance, between the protons on C4 and C5, and between the protons of the contiguous methylene groups (C5-C6, C6-C7, C7-C8). This helps in tracing the connectivity of the carbon chain. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹JCH). youtube.comyoutube.com This allows for the direct assignment of each carbon signal to its attached proton(s), for example, linking the ¹H signal at ~3.5 ppm to the ¹³C signal at ~45 ppm (C8). youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining stereochemistry by identifying protons that are close in space. researchgate.net For this compound, a key NOE correlation would be expected between the proton on C2 and the proton on C4, which would be absent in the (3Z) isomer. This through-space interaction provides definitive evidence for the trans configuration of the C3-C4 double bond. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. vscht.cz The C-H stretching vibrations of the sp² carbons of the diene appear above 3000 cm⁻¹, while the sp³ C-H stretches are found just below 3000 cm⁻¹. vscht.cz The C=C stretching of the conjugated diene system typically gives rise to one or two bands in the 1600-1650 cm⁻¹ region. vaia.com A strong band corresponding to the C-Cl stretch would be observed in the fingerprint region, generally between 600 and 800 cm⁻¹. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=C stretching vibrations in conjugated dienes are often strong and sharp in the Raman spectrum, which can be advantageous for their identification.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrationExpected Frequency (cm⁻¹)
=C-HStretch> 3000
-C-HStretch< 3000
C=C (conjugated)Stretch1600-1650
-CH₂-Bend~1465
C-ClStretch600-800

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The nominal molecular weight of this compound (C₈H₁₃Cl) is 144.64 g/mol . bldpharm.com The mass spectrum would show a molecular ion peak (M⁺) at m/z 144. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 146 with about one-third the intensity of the M⁺ peak would be observed, confirming the presence of a single chlorine atom.

Fragmentation would likely involve the loss of a chlorine radical (∙Cl) to give a fragment at m/z 109, and cleavage of the carbon chain, particularly allylic cleavage, which is favored due to the stability of the resulting carbocation.

X-ray Crystallography for Absolute Stereochemistry (if crystalline derivatives are obtained)

While this compound is likely a liquid or low-melting solid at room temperature, its absolute stereochemistry could be unequivocally confirmed by X-ray crystallography if a suitable crystalline derivative can be prepared. acs.org This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms, thereby offering incontrovertible proof of the (3E) configuration. acs.org

Theoretical and Computational Investigations of 3e 8 Chloroocta 1,3 Diene

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangements (conformations) of a molecule and understanding the distribution of its electrons.

Methodology: Density Functional Theory (DFT) is a robust method for this type of analysis, often employing functionals like B3LYP or M06-2X. nrel.gov A sufficiently large basis set, such as 6-311+G(d,p), is typically used to accurately describe the electronic distribution, especially around the chlorine atom and the delocalized π-system. nih.gov

A conformational search would be the first step. Due to the single bonds in the octadiene chain, multiple rotational isomers (rotamers) can exist. By systematically rotating these bonds and performing geometry optimization on each resulting structure, a potential energy surface can be mapped. The structures corresponding to energy minima are identified as stable conformers.

Illustrative Findings: A computational analysis would likely identify several low-energy conformers. The relative stability of these conformers is determined by a balance of steric hindrance between parts of the alkyl chain and electronic effects from the diene and chloro- group. The global minimum would represent the most populated conformation in the gas phase.

An analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—would reveal key aspects of the molecule's reactivity. The HOMO is expected to be localized primarily on the conjugated diene system, indicating this is the region most susceptible to electrophilic attack. The LUMO would likely show significant density on the C-Cl antibonding orbital, marking the site for nucleophilic attack.

Table 1: Illustrative Relative Energies of (3E)-8-Chloroocta-1,3-diene Conformers

ConformerKey Dihedral Angle(s) (C4-C5-C6-C7)Relative Energy (kcal/mol)Population (%) at 298 K
1 (Global Minimum)~180° (anti)0.0075.3
2~60° (gauche)1.1511.8
3~-60° (gauche)1.1811.2
4~0° (syn)4.501.7

Reaction Pathway Analysis using Computational Methods

Computational methods can be used to explore potential chemical reactions, such as identifying the most likely mechanisms and calculating the energy barriers associated with them. researchgate.netmatlantis.com For this compound, two plausible reactions are nucleophilic substitution at the terminal carbon and electrophilic addition to the diene.

Methodology: To study a reaction, one must locate the transition state (TS) structure, which is the highest energy point along the minimum energy reaction path. Methods like the nudged elastic band (NEB) or synchronous transit-guided quasi-Newton (STQN) are used to find these TS structures. matlantis.com Frequency calculations are then performed to confirm the TS, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Table 2: Illustrative Calculated Energies for a Hypothetical SN2 Reaction

SpeciesDescriptionCalculated Activation Energy (Ea) (kcal/mol)Calculated Reaction Energy (ΔE) (kcal/mol)
R-Cl + OH⁻ → [HO···R···Cl]⁻ → R-OH + Cl⁻Nucleophilic Substitution24.5-15.2

Prediction of Spectroscopic Parameters

Computational chemistry can predict various types of spectra, which is invaluable for identifying a compound and interpreting experimental data. nih.govcnrs.fr

Methodology:

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is the standard for predicting ¹H and ¹³C NMR chemical shifts.

IR Spectra: After a geometry optimization, a frequency calculation yields the vibrational modes of the molecule. The frequencies and intensities of these modes constitute the predicted IR spectrum. umass.edu

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transitions that give rise to UV-Vis absorption. researchgate.net

Illustrative Findings: The predicted ¹H NMR spectrum would show characteristic signals for the vinyl protons in the diene region, signals for the methylene (B1212753) protons adjacent to the chlorine, and other alkyl protons. The ¹³C NMR would similarly show distinct peaks for the sp² carbons of the diene and the sp³ carbons of the alkyl chain, including the carbon bonded to chlorine. The IR spectrum would be dominated by C-H stretching vibrations, C=C stretching from the diene system, and a characteristic C-Cl stretching frequency in the fingerprint region.

Table 3: Illustrative Predicted Spectroscopic Data for this compound

ParameterPredicted ValueAssignment
¹H NMR Chemical Shift (ppm)6.1 - 6.4Internal Diene Protons (C3-H, C4-H)
¹H NMR Chemical Shift (ppm)5.0 - 5.2Terminal Diene Protons (C1-H)
¹³C NMR Chemical Shift (ppm)130 - 140Diene Carbons (C2, C3, C4)
¹³C NMR Chemical Shift (ppm)44.8Chlorinated Carbon (C8)
IR Frequency (cm⁻¹)~1650C=C Stretch (conjugated)
IR Frequency (cm⁻¹)~720C-Cl Stretch

Molecular Dynamics Simulations for Conformational Landscape and Interactions

While quantum mechanics is excellent for static properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. mdpi.com

Methodology: MD simulations model the molecule using a classical "force field" (like AMBER, CHARMM, or OPLS) which approximates the potential energy of the system. researchgate.net The molecule is placed in a simulation box, often with explicit solvent molecules (e.g., water), and Newton's equations of motion are solved iteratively to trace the trajectory of every atom over time (from nanoseconds to microseconds).

Illustrative Findings: For this compound, an MD simulation would reveal the dynamic flexibility of the eight-carbon chain. It would show how the molecule folds and unfolds in solution and the timescale of transitions between different conformations. Furthermore, by analyzing the distribution of solvent molecules, one could study the hydration shell around the molecule. This would likely show structured water molecules near the polar C-Cl bond and a disruption of the water network around the nonpolar hydrocarbon portions. Such simulations provide a picture of the molecule's behavior in a realistic environment, which is crucial for understanding its interactions with other molecules or biological systems. mdpi.com

Derivatization and Functionalization Strategies for 3e 8 Chloroocta 1,3 Diene

Modification of the Halogen Moiety

The chlorine atom in (3E)-8-Chloroocta-1,3-diene serves as a valuable functional handle for introducing a variety of substituents through nucleophilic displacement and cross-coupling reactions.

Nucleophilic substitution at the C-8 position of this compound provides a direct pathway to introduce diverse functional groups. This reaction typically involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the displacement of the chloride ion. The reactivity of this process is influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

Common nucleophiles that can be employed include alkoxides, thiolates, cyanides, and amines, leading to the formation of ethers, thioethers, nitriles, and amines, respectively. The table below summarizes potential nucleophilic displacement reactions.

Nucleophile (Nu⁻)Reagent ExampleProduct
HydroxideSodium Hydroxide (NaOH)(4E)-Octa-4,7-dien-1-ol
AlkoxideSodium Methoxide (NaOCH₃)(4E)-8-Methoxyocta-1,4-diene
ThiolateSodium Ethanethiolate (NaSEt)(4E)-8-(Ethylthio)octa-1,4-diene
CyanideSodium Cyanide (NaCN)(4E)-Nona-4,7-dienenitrile
AmineAmmonia (NH₃)(4E)-Octa-4,7-dien-1-amine

This table represents hypothetical transformations based on general principles of nucleophilic substitution and has been compiled for illustrative purposes.

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the chlorine atom can participate in various cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings. These reactions involve the use of organometallic reagents, including organoboron, organotin, and Grignard reagents, respectively. encyclopedia.pub

These transformations are highly valuable for extending the carbon chain and introducing aryl, vinyl, or alkyl groups at the C-8 position. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivities.

Table of Potential Cross-Coupling Reactions:

Coupling ReactionOrganometallic ReagentCatalyst/Ligand System (Example)Product Type
Suzuki CouplingArylboronic acidPd(PPh₃)₄ / Base8-Aryl-(3E)-octa-1,3-diene
Stille CouplingOrganostannanePdCl₂(PPh₃)₂8-Substituted-(3E)-octa-1,3-diene
Kumada CouplingGrignard reagent (RMgX)Ni(dppp)Cl₂8-Alkyl/Aryl-(3E)-octa-1,3-diene

This table presents potential cross-coupling reactions and common catalyst systems. Actual conditions may vary.

Functionalization of the Conjugated Diene System

The conjugated diene system in this compound is a hub of reactivity, susceptible to a variety of addition and cycloaddition reactions.

Selective hydrogenation of the conjugated diene offers a means to produce partially or fully saturated derivatives. The control of selectivity (1,2- vs. 1,4-addition and partial vs. complete hydrogenation) is a key challenge. rsc.orgtesisenred.net Catalysts based on transition metals like palladium, platinum, and nickel are commonly employed. google.com The choice of catalyst, support, and reaction conditions can influence the outcome of the hydrogenation. For instance, Lindlar's catalyst is known for promoting the selective hydrogenation of alkynes to cis-alkenes and can be adapted for diene reductions. The hydrogenation of 1,3-butadiene, a related diene, has been studied extensively, with findings indicating that different catalysts and conditions can lead to various butene isomers or butane. tesisenred.netnih.gov For example, catalysts based on palladium often show high selectivity towards the formation of butenes from 1,3-butadiene. nih.gov

Potential Hydrogenation Products:

Reagent/CatalystProduct(s)
H₂ / Pd/C8-Chlorooctane
H₂ / Lindlar's Catalyst(E)-8-Chlorooct-2-ene
H₂ / Wilkinson's CatalystMixture of chloro-octenes

This table illustrates potential outcomes of hydrogenation. The actual product distribution depends on specific reaction conditions.

The double bonds within the conjugated diene system can be selectively oxidized to form epoxides or diols. Epoxidation is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). chadsprep.comyoutube.com The reaction can proceed at one or both double bonds, and the regioselectivity can be influenced by steric and electronic factors.

Dihydroxylation can be achieved through two main stereochemical pathways: syn-dihydroxylation and anti-dihydroxylation. libretexts.org Syn-dihydroxylation can be accomplished using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄), leading to the formation of a diol with the hydroxyl groups on the same side of the original double bond. libretexts.orglibguides.comlibretexts.org Anti-dihydroxylation is typically a two-step process involving epoxidation followed by acid-catalyzed ring-opening of the epoxide with water, resulting in a diol with hydroxyl groups on opposite sides. chadsprep.comlibretexts.org

Oxidation Reactions of the Diene System:

ReactionReagent(s)Product TypeStereochemistry
Epoxidationm-CPBAEpoxideN/A
Syn-Dihydroxylation1. OsO₄, Pyridine 2. NaHSO₃/H₂OVicinal DiolSyn-addition
Anti-Dihydroxylation1. m-CPBA 2. H₃O⁺Vicinal DiolAnti-addition

This table summarizes common methods for epoxidation and dihydroxylation of alkenes, which are applicable to the diene system in this compound.

Conjugated dienes are important monomers for the synthesis of polymers and elastomers. escholarship.orgrsc.org this compound, with its conjugated diene structure, can potentially undergo polymerization or oligomerization reactions. evitachem.com The presence of the chloroalkyl chain could impart unique properties to the resulting polymer, such as increased flame resistance or a site for post-polymerization modification.

Anionic, cationic, and radical polymerization methods could be explored. The choice of initiator and reaction conditions would significantly influence the polymer's microstructure (e.g., 1,4- vs. 1,2-addition) and properties. For instance, anionic polymerization of 1,3-dienes is known to produce polymers with well-defined structures. rsc.org Furthermore, transition metal catalysts, particularly those based on iron, have been developed for the controlled polymerization of 1,3-dienes. nih.gov

Synthesis of Complex Architectures Incorporating the this compound Scaffold

The chloro-1,3-diene structural motif is a key feature in certain complex natural products, making synthons like this compound valuable starting materials. acs.org The synthesis of marine macrolides, for instance, has presented significant challenges related to the stereocontrolled incorporation of such a unit into a large, strained ring system. acs.org

Strategies for incorporating such units often involve multi-step sequences where a precursor alkyne is transformed into the target (E,Z)- or (E,E)-configured diene. For example, hydroindation/iodination reactions have been employed to generate (Z)-configured iodoalkenes from terminal alkynes, which can serve as precursors to the chloro-diene functionality. acs.org The versatility of the 1,3-diene moiety is further highlighted by its utility in powerful synthetic transformations such as the Diels-Alder [4+2] cycloaddition, which is a cornerstone in the synthesis of cyclic systems. sioc-journal.cnontosight.ai The ability to pre-form a functionalized building block like this compound allows for more convergent and efficient approaches to these complex molecular targets.

Applications of 3e 8 Chloroocta 1,3 Diene and Its Derivatives in Organic Synthesis

Building Block for Natural Product Synthesis

The 1,3-diene moiety is a recurring structural element in a vast array of natural products, contributing to their biological activity and complex molecular architecture. mdpi.comresearchgate.net Halogenated dienes, in particular, can serve as crucial precursors for the stereoselective construction of these intricate molecules. The chloro-substituent in (3E)-8-Chloroocta-1,3-diene can be strategically employed in various coupling reactions to build the carbon skeleton of natural products. For instance, it can potentially participate in cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, to introduce the octadiene backbone into a more complex molecular framework.

Furthermore, the diene functionality itself is a gateway to a plethora of synthetic transformations. Diels-Alder reactions, a powerful tool for the formation of six-membered rings, could utilize this compound as the diene component, leading to the rapid construction of cyclic and polycyclic systems often found in terpenoids and alkaloids. The stereochemistry of the resulting cycloadducts can often be controlled, offering a pathway to enantiomerically pure natural products. While specific examples involving this compound in total synthesis are not readily found, the general utility of similar building blocks is well-established.

Precursor for Specialty Polymers and Materials

The polymerization of 1,3-dienes is a fundamental process in the synthesis of elastomers and other polymeric materials. The presence of a chloro-substituent on the octadiene chain, as in this compound, opens up possibilities for the creation of specialty polymers with tailored properties. The terminal chlorine atom can act as a site for post-polymerization modification, allowing for the introduction of various functional groups onto the polymer backbone. This could lead to materials with enhanced properties such as improved adhesion, flame retardancy, or chemical resistance.

Moreover, the controlled polymerization of functionalized dienes can lead to the synthesis of well-defined polymer architectures, including block copolymers and graft copolymers. The reactivity of the diene system in this compound would likely be amenable to various polymerization techniques, including free-radical, anionic, and coordination polymerization. The choice of polymerization method would influence the microstructure of the resulting polymer (e.g., 1,4- vs. 1,2-addition), which in turn dictates its physical and mechanical properties.

Synthetic Intermediates in Pharmaceutical and Agrochemical Research

The 1,3-diene structural motif is present in numerous biologically active compounds, including pharmaceuticals and agrochemicals. mdpi.com this compound can serve as a versatile intermediate in the synthesis of novel therapeutic agents and crop protection chemicals. The diene functionality can be transformed into a variety of other functional groups through reactions such as epoxidation, dihydroxylation, or ozonolysis, providing access to a diverse range of molecular scaffolds.

The terminal chloro group offers a convenient point of attachment for introducing pharmacophoric groups or for linking the molecule to a larger assembly. For example, the chlorine could be displaced by nitrogen, oxygen, or sulfur nucleophiles to introduce heterocycles or other functional moieties commonly found in drug candidates. In agrochemical research, the introduction of a chlorinated octadiene fragment could be explored as a strategy to enhance the lipophilicity and, consequently, the biological uptake and efficacy of pesticides or herbicides.

Ligand Design and Coordination Chemistry Studies

The π-system of the conjugated diene in this compound can interact with transition metals to form organometallic complexes. This coordination behavior makes it a potential candidate for ligand design in catalysis and materials science. The presence of the chloro-substituent could influence the electronic properties of the diene and its coordination to the metal center, potentially modulating the reactivity and selectivity of a catalyst.

Furthermore, the terminal chlorine atom could serve as a secondary binding site or as a reactive handle to tether the diene ligand to a solid support or to a larger molecular framework. This could be advantageous in the development of recyclable catalysts or in the construction of complex coordination polymers and metal-organic frameworks (MOFs). While the coordination chemistry of this compound itself has not been extensively explored, the rich chemistry of diene-metal complexes suggests that it could be a valuable ligand in various catalytic transformations, such as hydrogenation, hydroformylation, and polymerization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.